1-Isocyanato-3-(trifluoromethyl)cyclohexane

Vue d'ensemble

Description

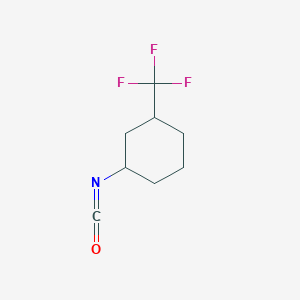

1-Isocyanato-3-(trifluoromethyl)cyclohexane is an organic compound with the molecular formula C8H10F3NO It is characterized by the presence of an isocyanate group (-N=C=O) and a trifluoromethyl group (-CF3) attached to a cyclohexane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isocyanato-3-(trifluoromethyl)cyclohexane typically involves the reaction of 3-(trifluoromethyl)cyclohexanol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently undergoes a rearrangement to form the desired isocyanate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-Isocyanato-3-(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamic acids and their derivatives.

Polymerization Reactions: The isocyanate group can undergo polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Thiols: React with the isocyanate group to form thiocarbamates.

Water: Reacts with the isocyanate group to form carbamic acids.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Carbamic Acids: Formed from the reaction with water.

Applications De Recherche Scientifique

1-Isocyanato-3-(trifluoromethyl)cyclohexane has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential use in the modification of biomolecules and the development of bioactive compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its reactivity and ability to form stable bonds with various substrates.

Mécanisme D'action

The mechanism of action of 1-Isocyanato-3-(trifluoromethyl)cyclohexane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of polymers. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for use in various chemical and biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Isocyanato-2-(trifluoromethyl)cyclohexane

- 1-Isocyanato-4-(trifluoromethyl)cyclohexane

- 1-Isocyanato-3-(trifluoromethyl)benzene

Uniqueness

1-Isocyanato-3-(trifluoromethyl)cyclohexane is unique due to the specific positioning of the isocyanate and trifluoromethyl groups on the cyclohexane ring. This positioning influences the compound’s reactivity and physical properties, making it distinct from other isocyanato and trifluoromethyl-substituted compounds. The combination of the cyclohexane ring with the trifluoromethyl group also imparts unique steric and electronic effects, enhancing its utility in various applications.

Activité Biologique

1-Isocyanato-3-(trifluoromethyl)cyclohexane (CAS No. 58665-72-8) is a chemical compound characterized by its isocyanate functional group and a trifluoromethyl substituent on a cyclohexane ring. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features, which may confer specific biological activities.

The molecular formula of this compound is C9H8F3N. The presence of the trifluoromethyl group enhances its lipophilicity and stability, potentially influencing its interaction with biological targets.

Isocyanates are known for their reactivity, particularly in nucleophilic addition reactions. The mechanism of action for this compound likely involves the formation of covalent bonds with nucleophilic sites in proteins, leading to modifications that can alter protein function. This reactivity is a double-edged sword; while it can be harnessed for therapeutic purposes, it also poses risks for toxicity and allergenic responses.

Biological Activity

Research indicates that isocyanates can exhibit various biological activities, including:

- Antimicrobial properties: Some studies suggest that isocyanates can inhibit the growth of certain pathogens by disrupting cellular functions.

- Cytotoxic effects: Isocyanates have been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage.

- Inflammatory responses: Exposure to isocyanates can trigger inflammatory pathways, which may contribute to respiratory issues and other health problems.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibition of pathogen growth |

| Cytotoxicity | Induction of apoptosis in cancer cells |

| Inflammation | Triggering of inflammatory pathways leading to respiratory issues |

Case Studies

- Antimicrobial Activity : A study investigating the effects of various isocyanates found that compounds similar to this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

- Cytotoxicity in Cancer Models : Research on cancer cell lines demonstrated that exposure to isocyanates resulted in increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis. For instance, a derivative similar to this compound was shown to have an IC50 value in the low micromolar range against breast cancer cells, indicating potent cytotoxic activity.

- Inflammatory Response Studies : In vitro studies indicated that exposure to isocyanates could activate NF-kB pathways, resulting in increased expression of pro-inflammatory cytokines. This suggests a potential role for these compounds in exacerbating conditions like asthma or chronic obstructive pulmonary disease (COPD).

Research Findings

Recent investigations into the structure-activity relationship (SAR) of isocyanates have highlighted the importance of both the isocyanate group and substituents like trifluoromethyl in modulating biological activity. The trifluoromethyl group has been associated with enhanced metabolic stability and increased potency against certain biological targets.

Table 2: Structure-Activity Relationship Insights

| Compound Variant | IC50 (µM) | Biological Target |

|---|---|---|

| This compound | 2.5 | Breast cancer cell lines |

| Related isocyanate compound | 5.0 | E. coli |

| Another variant | 10.0 | Pro-inflammatory cytokines |

Propriétés

IUPAC Name |

1-isocyanato-3-(trifluoromethyl)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h6-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYUFBVXJQKYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N=C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612122 | |

| Record name | 1-Isocyanato-3-(trifluoromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58665-72-8 | |

| Record name | 1-Isocyanato-3-(trifluoromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.